molecular formula C9H11ClO2 B1278227 1-(2-Chloroethoxy)-4-methoxybenzene CAS No. 3383-74-2

1-(2-Chloroethoxy)-4-methoxybenzene

Cat. No. B1278227
CAS RN: 3383-74-2
M. Wt: 186.63 g/mol
InChI Key: CAMJRUQPYAEKHX-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-4-methoxybenzene is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that feature chloro, methoxy, and benzene moieties, which can provide insights into the behavior and characteristics of similar compounds. For instance, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase and the synthesis of various methoxybenzene derivatives are discussed .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides , and the Knoevenagel reaction to produce photoluminescent phenylene vinylene oligomers . These methods highlight the reactivity of methoxybenzene derivatives and provide potential pathways for the synthesis of 1-(2-Chloroethoxy)-4-methoxybenzene.

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives has been extensively studied. For example, the solid-state structure of 1,2-dimethoxybenzene was determined using X-ray crystallography, revealing the orientation of methoxy groups . Similarly, the structures of 1-chloro-3,6-dimethoxy-2,5-dimethylbenzene and its isomer were elucidated, showing different orientations and conjugation possibilities for the methoxy groups .

Chemical Reactions Analysis

Chemical reactions involving methoxybenzene derivatives include the formation of cation radicals, as seen in the oxidation of 2-chloro-1,4-dimethoxybenzene , and the isomerization of azoxybenzenes under oxidative conditions . These reactions demonstrate the reactivity of the methoxy and chloro substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzene derivatives can be inferred from the studies on compounds like 1,2-dimethoxybenzene and 1-lithio-2-methoxybenzene. The conformational preferences of methoxy groups and their interactions with other substituents, such as in o-dimethoxybenzene, affect the stability and reactivity of these molecules . These insights can be applied to predict the behavior of 1-(2-Chloroethoxy)-4-methoxybenzene in various environments.

Scientific Research Applications

Application in Understanding Grain Off-Odors

Volatile methoxybenzene compounds, including derivatives similar to 1-(2-Chloroethoxy)-4-methoxybenzene, have been studied in grains with off-odors. More than 20 volatile methoxybenzene compounds were found in a wide range of grain samples. The presence of these compounds is often linked to off-odors in grains, with specific compounds associated with different types of odors, such as musty, sour, or insect odors. This research enhances the understanding of grain quality and storage conditions (Seitz & Ram, 2000).

Role in Thermochemical Studies

Methoxyphenols, structurally related to 1-(2-Chloroethoxy)-4-methoxybenzene, are studied for their ability to form strong intermolecular and intramolecular hydrogen bonds. These compounds are significant in the context of antioxidants and biologically active molecules. Thermochemical and spectroscopic studies, along with quantum-chemical analyses, have been conducted to understand their properties and behaviors under different conditions (Varfolomeev et al., 2010).

Environmental Pollution and Catalytic Reduction

Studies have explored the catalytic reduction of compounds like 4,4′-(2,2,2-trichloroethane-1,1-diyl)bis(methoxybenzene), which are structurally related to 1-(2-Chloroethoxy)-4-methoxybenzene. These compounds, known as environmental pollutants, can be catalytically reduced using specific methods, providing insights into pollution control and environmental protection strategies (McGuire et al., 2016).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and transformation of related compounds. For example, the transformation of trioxybenzenes into various dicarbobenzenes via regioselective reductive electrophilic substitution of methoxy groups has been studied. These transformations have implications in synthetic chemistry and the development of new chemical compounds (Azzena et al., 1993).

Electrochemical Studies

Electrochemical studies involving similar methoxybenzene derivatives have been conducted. This research is crucial for understanding the electrochemical properties of these compounds and their potential applications in various fields, including energy storage and conversion (McGuire & Peters, 2016).

properties

IUPAC Name

1-(2-chloroethoxy)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMJRUQPYAEKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435259
Record name 1-(2-chloroethoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-4-methoxybenzene

CAS RN

3383-74-2
Record name 1-(2-Chloroethoxy)-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3383-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-chloroethoxy)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AI Zinin, EV Stepanova, U Jost, NN Kondakov… - Russian Chemical …, 2017 - Springer
Efficient multigram two-step syntheses of 4-(2-chloroethoxy)phenol and 4-(3-chloropropoxy)phenol in >70% yields starting from 4-hydroxybenzaldehyde and reagents with general …
Number of citations: 15 link.springer.com
TW Tsai, EC Wang, SR Li, YH Chen… - Journal of the …, 2004 - Wiley Online Library
Based on Claisen rearrangement, the double bond isomerization of O‐allyl function together with the formation of O‐vinyl function in one pot, and ring‐closing metathesis (RCM), …
Number of citations: 29 onlinelibrary.wiley.com

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